molecular formula C18H17ClN2O4S B2999036 N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898463-10-0

N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2999036
CAS No.: 898463-10-0
M. Wt: 392.85
InChI Key: SCWUEAOBEBJHOC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(19)10-15(16)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWUEAOBEBJHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrroloquinoline framework with a sulfonamide group, which is known to enhance biological activity through various mechanisms. The molecular formula is C13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S, and its molecular weight is approximately 307.77 g/mol.

PropertyValue
Molecular FormulaC13H12ClN3O3SC_{13}H_{12}ClN_{3}O_{3}S
Molecular Weight307.77 g/mol
Melting PointNot specified
SolubilityModerate

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of pyrrolopyridoquinolines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

The sulfonamide moiety in the compound suggests potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that derivatives of similar structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that compounds within this chemical class can exhibit anti-inflammatory activities. For example, studies have shown that certain derivatives effectively reduce inflammation markers in vitro and in vivo models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines .

Study 1: Anticancer Activity

In a study published in 2024, researchers synthesized several derivatives of pyrrolopyridoquinolines and evaluated their anticancer properties against human cancer cell lines. The results indicated that one derivative exhibited an IC50 value of 15 µM against breast cancer cells, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of related compounds. In this study, a derivative demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests a promising avenue for developing new antibiotics based on the compound's structure .

Q & A

Basic: How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
Optimization involves selecting solvent systems, catalysts, and reaction temperatures. For sulfonamide coupling, polar aprotic solvents like N,N-dimethylacetamide (DMAc) at 80–100°C improve reaction efficiency, as demonstrated in analogous sulfonamide syntheses . Catalytic agents such as 1,1'-carbonyldiimidazole (CDI) can enhance coupling rates. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical. Purity validation by HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures <2% impurities .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:
Contradictions may arise from polymorphic forms or hydration states. Conduct controlled solubility assays under standardized conditions (25°C, inert atmosphere). Use thermal analysis (TGA/DSC) to identify hydrate formation, and XRPD to compare crystalline phases . For example, if the compound shows low solubility in water but high solubility in DMSO, co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) can be explored .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 10.5–11.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~460).
  • XRPD: Compare experimental patterns with simulated data from single-crystal structures of related compounds .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified chloro/methoxy groups (e.g., replacing Cl with F or Br) to assess electronic effects. Use POCl₃-mediated cyclization for pyrrolo-quinoline core modifications .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with LogP and Hammett constants .
  • Computational Modeling: Dock optimized structures into protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Basic: What strategies ensure stability during long-term storage?

Methodological Answer:
Store lyophilized powder under inert gas (N₂/Ar) at –20°C, shielded from light. For solution storage, use anhydrous DMSO (≤0.1% H₂O) at –80°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: How can polymorphic transitions be characterized and controlled?

Methodological Answer:

  • Screening: Crystallize the compound from 10+ solvent systems (e.g., ethanol, acetonitrile, THF/water) to identify polymorphs.
  • In Situ Monitoring: Use Raman spectroscopy or PXRD during crystallization to track phase transitions.
  • Thermodynamic Analysis: Calculate Gibbs free energy differences between forms via DSC to determine the most stable polymorph .

Basic: What in vitro models are suitable for preliminary biological evaluation?

Methodological Answer:

  • Cell-Based Assays: Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay, 48–72 hr exposure).
  • Enzyme Inhibition: Screen against recombinant kinases (e.g., JAK2, EGFR) using ADP-Glo™ kits. Include positive controls (e.g., staurosporine) and validate with dose-response curves (1 nM–10 μM) .

Advanced: How can solvent effects on reaction kinetics be quantified?

Methodological Answer:

  • DoE Approach: Vary solvent polarity (e.g., DMAc, DMF, THF) and temperature (50–120°C) in a factorial design. Monitor reaction progress via inline FTIR or LC-MS.
  • Kinetic Modeling: Fit data to Arrhenius or Eyring equations to calculate activation parameters. Solvents with high dielectric constants (ε > 30) typically accelerate sulfonamide coupling .

Basic: How to validate the absence of residual solvents in the final product?

Methodological Answer:
Use headspace GC-MS with a DB-624 column and FID detection. Limit tests for Class 2 solvents (e.g., DMF, DMAc) should adhere to ICH Q3C guidelines (e.g., < 820 ppm for DMAc). Include a 5-point calibration curve (1–1000 ppm) for quantification .

Advanced: What strategies address low bioavailability in preclinical studies?

Methodological Answer:

  • Salt Formation: Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility.
  • Nanoparticle Formulation: Use antisolvent precipitation with PLGA or liposomes (particle size < 200 nm by DLS).
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance permeability .

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